molecular formula C24H30O3 B1293785 Scillaridin A CAS No. 545-51-7

Scillaridin A

Cat. No.: B1293785
CAS No.: 545-51-7
M. Wt: 366.5 g/mol
InChI Key: KBOQXVVZFSWICE-BSKUUKNUSA-N
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Description

Scillaridin A is a component of Proscillaridin, which is a cardiac glycoside . It is a type of drug that can be used in the treatment of congestive heart failure and cardiac arrhythmia (irregular heartbeat) . It can be obtained from plants of the genus Scilla and in Drimia maritima . The aglycone of proscillaridin is scillarenin .


Synthesis Analysis

This compound is a product of enzymatic cleavage from substances of a higher sugar content originally present in the plant . Scillaren A, a crystalline steroidal glycoside present in squill, can be hydrolyzed to glucose and prothis compound; the latter can be hydrolyzed to rhamnose and the steroid aglycone this compound .


Molecular Structure Analysis

The chemical structure of this compound is represented by the SMILES notation: O=c1ccc(co1)[C@H]1CC[C@]2([C@]1(C)CCC1C2CC=C2[C@]1(C)CCC=C2)O . It contains total 61 bond(s); 31 non-H bond(s), 5 multiple bond(s), 1 rotatable bond(s), 5 double bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s) and 1 tertiary alcohol(s) .


Chemical Reactions Analysis

This compound, as a component of Proscillaridin, is sensitive to high temperatures, acids or alkalis, and enzymatic cleavage . Not only digitoxin but all the other cardiac glycosides known prior to 1930, with the exception of ouabain and scillaren A, are in fact, artificial products arising as the result of enzymatic cleavage from substances of a higher sugar content originally present in the plant .


Physical and Chemical Properties Analysis

The physicochemical properties of this compound include a bioavailability score of 0.55, it is moderately soluble, and it has high gastrointestinal absorption . It also has the potential to permeate the blood-brain barrier .

Mechanism of Action

As a cardiac glycoside, Scillaridin A is likely to have a similar mechanism of action as Proscillaridin, which is used in the treatment of congestive heart failure and cardiac arrhythmia .

Future Directions

The future directions of Scillaridin A research could involve further exploration of its therapeutic potential, particularly in relation to its cardiac glycoside properties . Additionally, research into the synthesis and modification of this compound could lead to the development of new therapeutic agents .

Properties

IUPAC Name

5-[(10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-1,2,7,8,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3/c1-22-12-4-3-5-17(22)7-8-20-19(22)10-13-23(2)18(11-14-24(20,23)26)16-6-9-21(25)27-15-16/h3,5-7,9,15,18-20,26H,4,8,10-14H2,1-2H3/t18-,19?,20?,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOQXVVZFSWICE-BSKUUKNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC=CC1=CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC=C5[C@@]3(CCC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00969683
Record name 14-Hydroxybufa-3,5,20,22-tetraenolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545-51-7
Record name Scillaridin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Hydroxybufa-3,5,20,22-tetraenolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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